Omeprazole-d3 Sulfide

Catalog No.
S862388
CAS No.
922730-98-1
M.F
C17H16D3N3O2S
M. Wt
332.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omeprazole-d3 Sulfide

CAS Number

922730-98-1

Product Name

Omeprazole-d3 Sulfide

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole

Molecular Formula

C17H16D3N3O2S

Molecular Weight

332.44

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3

SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3; 2-[[(3,5-Dimethyl-4-methoxy-2-pyridyl)methyl]thio]-5-methoxybenzimidazole-d3; Pyrmetazole-d3; Ufiprazole-d3

Neuro-Inflammation Research

Drug Release from Solid Dosage Forms

Pharmacokinetic Studies

Anti-Inflammatory Effects in the Brain

    Method: Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture).

Stable Isotope Tracer in Pharmacokinetic Studies

Treatment of Acid-Related Disorders

Omeprazole-d3 Sulfide is a deuterium-labeled derivative of Omeprazole Sulfide, which is itself a metabolite of the widely used proton pump inhibitor, Omeprazole. The chemical formula for Omeprazole-d3 Sulfide is C₁₇H₁₉N₃O₂S, and it features a unique structure that includes a benzimidazole ring and a sulfide group. The deuteration enhances its stability and allows for more precise tracking in biological studies, making it valuable in pharmacokinetic research.

Omeprazole-d3 Sulfide itself likely doesn't have a specific mechanism of action. Its significance lies in its relation to Omeprazole Sulfide. Omeprazole Sulfide is believed to be an inactive metabolite of Omeprazole, although some studies suggest it might have weak inhibitory effects on gastric acid secretion [, ].

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can revert the sulfoxide back to the sulfide form, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions may occur at the benzimidazole or pyridine rings, often involving nucleophiles such as halides or amines under acidic or basic conditions .

The primary biological activity of Omeprazole-d3 Sulfide lies in its function as a proton pump inhibitor. It irreversibly inhibits the H+/K+ ATPase enzyme located in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism results in an increase in gastric pH, providing therapeutic benefits for conditions like gastroesophageal reflux disease and peptic ulcers . The compound's pharmacokinetics show that it has a bioavailability ranging from 35% to 76%, influenced by factors such as metabolic pathways involving cytochrome P450 enzymes .

The synthesis of Omeprazole-d3 Sulfide typically involves the deuteration of Omeprazole Sulfide using deuterated reagents and solvents under controlled conditions. Key methods include:

  • Catalytic Hydrogenation: Utilizing deuterium gas and deuterated solvents to achieve efficient deuteration.
  • Oxidation-Reduction Pathways: Employing specific reagents to facilitate the transformation from Omeprazole to its sulfide form before introducing deuterium .

Omeprazole-d3 Sulfide is primarily utilized in research settings to study drug metabolism and pharmacokinetics due to its stable isotope labeling. Its applications include:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Omeprazole-related compounds.
  • Drug

Research has shown that Omeprazole-d3 Sulfide can interact with various drugs, particularly those metabolized by cytochrome P450 enzymes. Notably, it may influence the metabolism of other medications, leading to altered therapeutic effects or increased risk of side effects. For instance, co-administration with antiplatelet agents may necessitate careful monitoring due to potential adverse interactions .

Several compounds share structural or functional similarities with Omeprazole-d3 Sulfide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
EsomeprazoleS-enantiomer of OmeprazoleImproved bioavailability and efficacy
LansoprazoleBenzimidazole ring with methoxy groupsFaster onset of action compared to Omeprazole
RabeprazoleContains a thiazole ringMore potent inhibition of gastric acid secretion
PantoprazolePyridine ring structureLonger half-life; less interaction with CYP enzymes

Omeprazole-d3 Sulfide stands out due to its deuterium labeling, which allows for enhanced tracking in metabolic studies compared to its non-labeled counterparts.

Purity

98.8% HPLC; 99% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Tag

Omeprazole Impurities

Related CAS

73590-85-9 (unlabelled)

Wikipedia

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole

Dates

Modify: 2024-04-14

Explore Compound Types